![molecular formula C11H20O2 B12603295 2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol CAS No. 917479-21-1](/img/structure/B12603295.png)
2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,3,7,7-Tétraméthylbicyclo[2.2.1]heptane-2,3-diol est un composé bicyclique doté d'une structure unique qui comprend deux groupes hydroxyle. Ce composé est reconnu pour sa stabilité et ses propriétés chimiques distinctives, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2,3,7,7-Tétraméthylbicyclo[2.2.1]heptane-2,3-diol implique généralement la réaction de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de Diels-Alder, suivie d'une hydrolyse pour introduire les groupes hydroxyle. Les conditions de réaction nécessitent souvent des températures spécifiques et des catalyseurs pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des réacteurs chimiques à grande échelle et des procédés en continu. L'utilisation de techniques de purification avancées, telles que la distillation et la cristallisation, garantit que le produit final répond aux spécifications requises pour diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,3,7,7-Tétraméthylbicyclo[2.2.1]heptane-2,3-diol subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut convertir les groupes hydroxyle en groupes carbonyle, conduisant à la formation de cétones ou d'aldéhydes.
Réduction : Le composé peut être réduit pour former différents dérivés, selon les réactifs utilisés.
Substitution : Les groupes hydroxyle peuvent être substitués par d'autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs tels que l'hydrure de lithium et d'aluminium. Les réactions se produisent généralement à des températures contrôlées et peuvent nécessiter des solvants spécifiques pour faciliter le processus.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des cétones, tandis que la réduction peut produire des dérivés d'alcool.
Applications de la recherche scientifique
Le 2,3,7,7-Tétraméthylbicyclo[2.2.1]heptane-2,3-diol a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : La stabilité du composé le rend utile dans l'étude des interactions enzymatiques et des voies métaboliques.
Médecine : La recherche sur ses effets thérapeutiques potentiels est en cours, en particulier dans le développement de nouveaux médicaments.
Industrie : Il est utilisé dans la production de polymères et d'autres matériaux en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme par lequel le 2,3,7,7-Tétraméthylbicyclo[2.2.1]heptane-2,3-diol exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Les groupes hydroxyle peuvent former des liaisons hydrogène avec les enzymes et autres protéines, influençant leur activité. La structure bicyclique du composé lui permet également de s'adapter à certains sites de liaison, modulant diverses voies biochimiques.
Applications De Recherche Scientifique
2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s stability makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The compound’s bicyclic structure also allows it to fit into certain binding sites, modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
1,4,7,7-Tétraméthylbicyclo[2.2.1]heptane-2,3-dione : Ce composé a une structure bicyclique similaire mais contient des groupes carbonyle au lieu de groupes hydroxyle.
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-triméthyl- :
Unicité
Le 2,3,7,7-Tétraméthylbicyclo[2.2.1]heptane-2,3-diol est unique en raison de son arrangement spécifique de groupes hydroxyle et de sa stabilité. Cela le rend particulièrement précieux dans les applications où d'autres composés similaires peuvent ne pas performer aussi bien.
Propriétés
Numéro CAS |
917479-21-1 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
2,3,7,7-tetramethylbicyclo[2.2.1]heptane-2,3-diol |
InChI |
InChI=1S/C11H20O2/c1-9(2)7-5-6-8(9)11(4,13)10(7,3)12/h7-8,12-13H,5-6H2,1-4H3 |
Clé InChI |
HJQHVAVOGAHWLS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1C(C2(C)O)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzene, 1,1'-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-](/img/structure/B12603241.png)
![Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]-](/img/structure/B12603253.png)
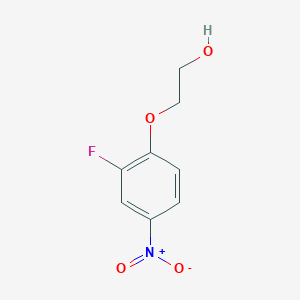
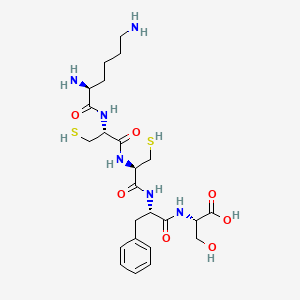
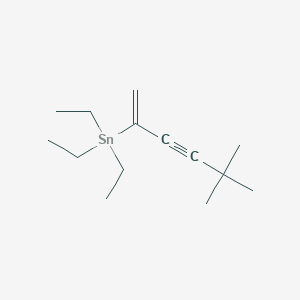
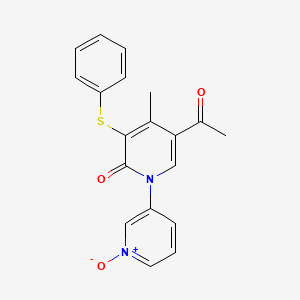
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one](/img/structure/B12603284.png)
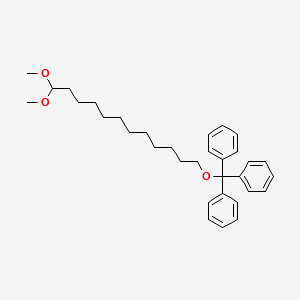
![6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline](/img/structure/B12603292.png)
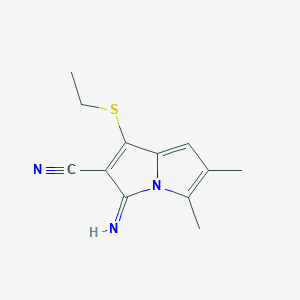
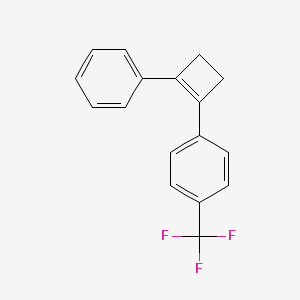
![Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12603301.png)
